molecular formula C7H14ClNO3 B2629275 Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride CAS No. 2287288-91-7

Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride

Cat. No. B2629275
CAS RN: 2287288-91-7
M. Wt: 195.64
InChI Key: PWVCLMCOMHUVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride, also known as MOCA hydrochloride, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 195.66 g/mol. MOCA hydrochloride is a versatile compound that has a range of applications in different fields of research.

Mechanism of Action

Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride is a competitive inhibitor of several enzymes, including proteases and esterases. It works by binding to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity.
Biochemical and Physiological Effects:
Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including trypsin, chymotrypsin, and elastase. Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride has also been shown to inhibit the activity of carboxypeptidase A and B. In addition, Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride has been found to have antitumor activity in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride in lab experiments is its versatility. It can be used in a range of applications, including the synthesis of peptides and proteins, enzyme assays, and the production of enzyme inhibitors. Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride is also relatively inexpensive and easy to obtain. However, one limitation of using Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride is that it can be toxic if ingested or inhaled. Therefore, it should be handled with care and stored in a secure location.

Future Directions

There are several future directions for research involving Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride. One potential area of research is the development of new enzyme inhibitors using Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride as a starting point. Another potential area of research is the investigation of Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride's antitumor activity in vivo. Additionally, Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride could be used as a tool for studying the mechanism of action of various enzymes.

Synthesis Methods

Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride can be synthesized using various methods, including the reaction of 2-amino-2-methyl-1-propanol with oxalyl chloride, followed by the reaction of the resulting oxalyl chloride with 2-oxo-tetrahydrofuran. Another method involves the reaction of 2-amino-2-methyl-1-propanol with methyl oxalyl chloride, followed by the reaction of the resulting product with 2-oxo-tetrahydrofuran.

Scientific Research Applications

Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride is widely used in scientific research, particularly in the field of biochemistry. It is commonly used as a reagent for the synthesis of peptides and proteins. Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride is also used in the production of enzyme inhibitors and as a substrate for enzyme assays.

properties

IUPAC Name

methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-6(9)7(5-8)3-2-4-11-7;/h2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVCLMCOMHUVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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